molecular formula C8H15N3O3 B2654868 3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea CAS No. 1882778-39-3

3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea

Cat. No. B2654868
CAS RN: 1882778-39-3
M. Wt: 201.226
InChI Key: NTMBJGVMYCZGJX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of “3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea” would likely be influenced by the presence of the urea group, the morpholine ring, and the methyl group. The urea group can participate in condensation reactions, while the morpholine ring can act as a nucleophile in substitution reactions .

Scientific Research Applications

Chemotherapeutic Activity

The chemotherapeutic activity of nitrosoureas, including a compound with morpholino functionality (referred to as Morpholino-CNU), has been evaluated against preterminal rat leukemia L 5222. Morpholino-CNU, along with other nitrosoureas, was compared in terms of chemotherapeutic effectiveness. The study found that water-soluble substances like Morpholino-CNU were approximately comparable to CCNU regarding the dose range affecting a median survival time of more than 90 days, indicating their potential utility in cancer treatment (Zeller, Eisenbrand, & Fiebig, 1979).

Corrosion Inhibition

Mannich bases containing the morpholino group, such as 1-(morpholino(pyridin-4-yl)methyl)urea (UMP), have been synthesized and examined as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. The study provided insights into the effectiveness of these compounds as corrosion inhibitors, demonstrating that they are mixed-type inhibitors and suggesting their potential applications in protecting steel infrastructure (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).

Material Science

The synthesis and characterization of 2-substituted 5,6-Benzo-1-methyl-3-R-1,3,2-diazaphosphorin-4-onen derivatives, with R being 2-Morpholinoethyl, demonstrate the compound's role in material science, particularly in creating novel phosphorus-containing compounds. These compounds have potential applications in various fields, including as intermediates for further chemical modifications and in the development of new materials (Borkenhagen, Neda, Thönnessen, Jones, & Schmutzler, 1996).

Photochemical Reactions

The study on the interactions and inhibition effect of urea-derived Mannich bases on a mild steel surface highlights the photochemical applications of compounds with morpholino groups. These compounds show promise in applications requiring photoinduced reactions, offering a basis for developing photoactive materials or coatings with enhanced protective capabilities against corrosion (Jeeva et al., 2015).

Synthesis of Active Metabolites

The stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, involving a compound with morpholino functionality, underlines the significance of such compounds in medicinal chemistry. This research contributes to the development of active metabolites for potential therapeutic applications, emphasizing the role of morpholino-containing compounds in synthesizing biologically active molecules (Chen et al., 2010).

Mechanism of Action

The mechanism of action of “3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea” would depend on its intended use. For example, if it’s used as a drug, it might interact with biological targets such as enzymes or receptors. The morpholine ring is a common structural motif in many drugs and can enhance solubility and bioavailability .

Safety and Hazards

The safety and hazards associated with “3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea” would depend on its physical and chemical properties. For example, compounds containing a morpholine ring can be irritants and should be handled with care .

properties

IUPAC Name

1-methyl-3-(2-morpholin-4-yl-2-oxoethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c1-9-8(13)10-6-7(12)11-2-4-14-5-3-11/h2-6H2,1H3,(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMBJGVMYCZGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea

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